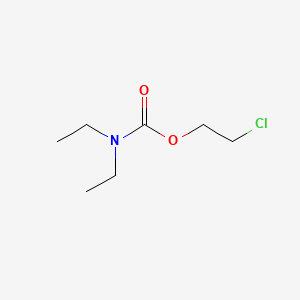
Carbamic acid, diethyl-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, diethyl-, 2-chloroethyl ester is a chemical compound with the molecular formula C7H14ClNO2. It is also known by other names such as 2-chloroethyl diethylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 2-chloroethyl ester typically involves the reaction of diethylamine with 2-chloroethyl chloroformate. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Diethylamine+2-chloroethyl chloroformate→Carbamic acid, diethyl-, 2-chloroethyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, diethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethylamine and 2-chloroethanol.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Diethylamine and 2-chloroethanol.
Substitution: Various substituted carbamates.
Oxidation: Corresponding carbamates.
Reduction: Amines.
Aplicaciones Científicas De Investigación
Carbamic acid, diethyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of carbamic acid, diethyl-, 2-chloroethyl ester involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to various biological effects. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve function.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, methyl-, 2-chloroethyl ester
- Carbamic acid, ethyl-, 2-chloroethyl ester
Uniqueness
Carbamic acid, diethyl-, 2-chloroethyl ester is unique due to its specific structure, which includes two ethyl groups and a 2-chloroethyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it suitable for specific applications in medicine and industry.
Propiedades
Número CAS |
20485-87-4 |
|---|---|
Fórmula molecular |
C7H14ClNO2 |
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
2-chloroethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-3-9(4-2)7(10)11-6-5-8/h3-6H2,1-2H3 |
Clave InChI |
PTINMKIBBSJQMM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


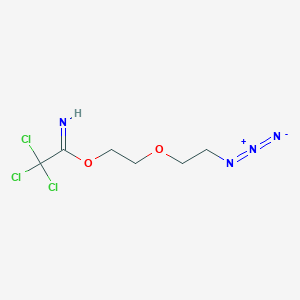


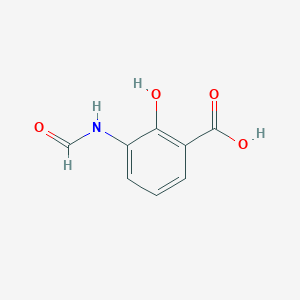
![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
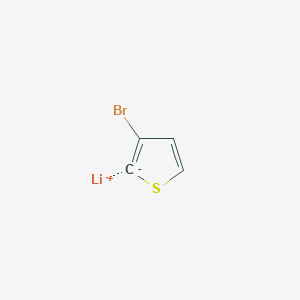
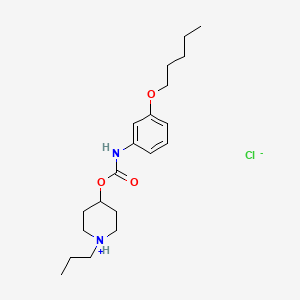

![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)

![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
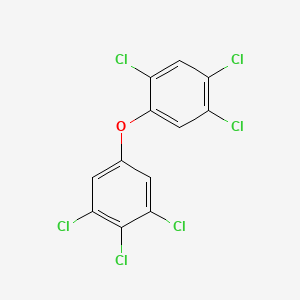
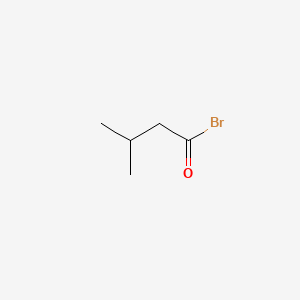
![4-methyl-7-sulfanyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13734927.png)
